Pro-Calcitriol PTAD Adduct

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

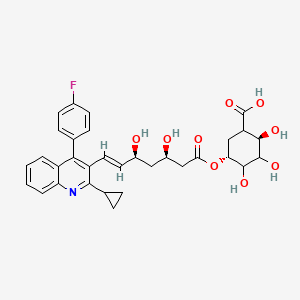

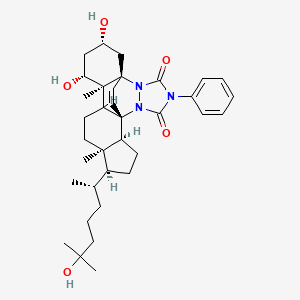

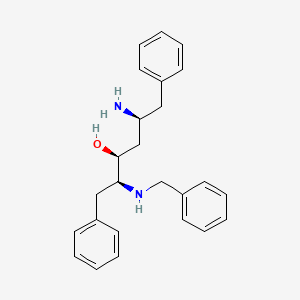

Pro-Calcitriol PTAD Adduct is a compound with the molecular formula C35H49N3O5 . It is used in pharmaceutical testing .

Synthesis Analysis

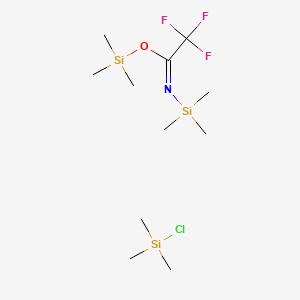

The synthesis of this compound involves the use of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the derivatization process . The PTAD adducts of 24,25(OH)2D3-3G and -24G also gave a characteristic product ion indicating the conjugation position .

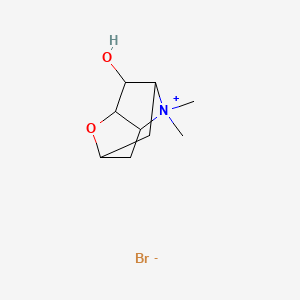

Molecular Structure Analysis

The molecular weight of this compound is 591.78100 g/mol . The exact mass is 591.36700 .

Chemical Reactions Analysis

The PTAD adducts of 24,25(OH)2D3-3G and -24G were subjected to methylation and then derivatized with PTAD . The combination of the derivatization with PTAD and methylation improved the detection limit in both the positive- and negative-ion modes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 591.78100 and a molecular formula of C35H49N3O5 .

Applications De Recherche Scientifique

Antiproliferative and Pro-differentiation Effects

Pro-Calcitriol PTAD Adduct, commonly referred to as Calcitriol in studies, is the hormonally active form of vitamin D. Research highlights its antiproliferative and pro-differentiation effects in cancer cells, especially in prostate cancer. These effects are attributed to the regulation of genes involved in the metabolism of prostaglandins (PGs), which are known stimulators of prostate cell growth. Calcitriol notably represses the expression of cyclooxygenase-2 (COX-2), the key enzyme for PG synthesis, and upregulates the expression of enzymes initiating PG catabolism. This dual action leads to decreased PG secretion, potentially contributing to the antiproliferative effects in prostate cells. Combining Calcitriol with nonsteroidal anti-inflammatory drugs (NSAIDs) could offer a chemopreventive or therapeutic strategy for prostate cancer, allowing lower drug concentrations and reducing toxic side effects (Moreno et al., 2005).

Cardiovascular and Diabetic Complications

Calcitriol has shown potential in modulating the receptor for advanced glycation end products (RAGE) in diabetic hearts, a pathway vital for diabetic cardiovascular complications. In diabetic rat models, treatment with Calcitriol attenuated RAGE expression and related cardiac fibrosis. This suggests that Calcitriol’s modulation of angiotensin II type 1 receptor (AT1R) and its anti-inflammatory and antioxidative potential could mitigate diabetic cardiomyopathy (Lee et al., 2014).

Anti-inflammatory Actions

Calcitriol exhibits multiple anti-inflammatory effects, which are significant for its potential as a therapeutic agent in cancer, particularly prostate cancer. It inhibits the synthesis and actions of pro-inflammatory prostaglandins (PGs), suppresses stress kinase signaling, and attenuates the production of pro-inflammatory cytokines. Moreover, it inhibits nuclear factor-kappaB signaling, offering anti-inflammatory and anti-angiogenic effects. These actions, combined with the antiproliferative and pro-differentiating effects of Calcitriol, contribute to its potential as an anti-cancer agent (Krishnan & Feldman, 2010).

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules in the body .

Cellular Effects

It has been suggested that the compound may have antitumor efficacy in certain cancer models . It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is used in research settings, suggesting that it may have stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is suggested that the compound may have antitumor efficacy in certain cancer models .

Metabolic Pathways

It is known that the compound is an active pharmaceutical ingredient used for research, suggesting that it may interact with various enzymes or cofactors .

Transport and Distribution

It is known that the compound is used in research settings, suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

It is known that the compound is used in research settings, suggesting that it may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Pro-Calcitriol PTAD Adduct can be achieved through a multi-step reaction pathway involving the use of various reagents and solvents.", "Starting Materials": [ "Calcitriol", "PTAD (N-phenyl-1,4-phenylenediamine)", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve Calcitriol in pyridine and add PTAD to the solution. Stir the mixture at room temperature for 24 hours.", "Step 2: Add methanol to the reaction mixture and evaporate the solvent under reduced pressure.", "Step 3: Add chloroform to the residue and wash the mixture with water.", "Step 4: Add sodium hydroxide to the chloroform layer and stir the mixture for 30 minutes.", "Step 5: Acidify the mixture with hydrochloric acid and extract the product with chloroform.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the Pro-Calcitriol PTAD Adduct as a solid." ] } | |

Numéro CAS |

137342-95-1 |

Formule moléculaire |

C35H49N3O5 |

Poids moléculaire |

591.8 g/mol |

Nom IUPAC |

(1S,2R,5R,6R,10R,11S,13R,15S)-11,13-dihydroxy-5-[(2R)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione |

InChI |

InChI=1S/C35H49N3O5/c1-22(10-9-16-31(2,3)43)25-13-14-26-32(25,4)17-15-27-33(5)28(40)20-24(39)21-34(33)18-19-35(26,27)38-30(42)36(29(41)37(34)38)23-11-7-6-8-12-23/h6-8,11-12,18-19,22,24-28,39-40,43H,9-10,13-17,20-21H2,1-5H3/t22-,24+,25-,26-,27?,28+,32-,33+,34-,35+/m1/s1 |

Clé InChI |

RVRCZEWXGQLAHF-SFPINSCJSA-N |

SMILES isomérique |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC3[C@]24C=C[C@@]5([C@@]3([C@H](C[C@@H](C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C24C=CC5(C3(C(CC(C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |

SMILES canonique |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C24C=CC5(C3(C(CC(C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |

Synonymes |

(4aS,6R,8S,8aR,8bR,10aR,11R,13aR,13bS)-6,7,8,8a,8b,9,10,10a,11,12,13,13a-Dodecahydro-6,8-dihydroxy-11-[(1R)-5-hydroxy-1,5-dimethylhexyl]-8a,10a-dimethyl-2-phenyl-5H-4a,13b-etheno-1H,4aH-benzo[c]cyclopenta[h][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dio |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)